2-(ethylsulfonyl)-N-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(ethylsulfonyl)-N-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine is a complex organic compound that belongs to the thiazole family. This compound is characterized by the presence of both ethylsulfonyl and methylsulfonyl groups attached to a thiazole ring, which is further substituted with a 4-methylphenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 2-(ethylsulfonyl)-N-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine involves multiple steps. The general synthetic route includes the formation of the thiazole ring followed by the introduction of the sulfonyl groups. Common reagents used in the synthesis include thionyl chloride, ethylamine, and methylamine. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.
Chemical Reactions Analysis
2-(ethylsulfonyl)-N-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Scientific Research Applications
2-(ethylsulfonyl)-N-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-(ethylsulfonyl)-N-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as cyclooxygenase (COX), which plays a role in the inflammatory response. By inhibiting COX, the compound can reduce the production of pro-inflammatory mediators, leading to its anti-inflammatory effects . Additionally, the compound may interact with bacterial cell membranes, disrupting their integrity and leading to antimicrobial activity .
Comparison with Similar Compounds
Similar compounds to 2-(ethylsulfonyl)-N-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine include:
Ethyl 2-[(4-methylphenyl)sulfonyl]propanoate: This compound shares the 4-methylphenylsulfonyl group but differs in the rest of its structure.
Methyl 1-acetyl-4-[(4-methylphenyl)sulfonyl]oxy-2-pyrrolidinecarboxylate: Another compound with a similar sulfonyl group but a different core structure.
The uniqueness of this compound lies in its specific combination of functional groups and the thiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H16N2O4S3 |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
2-ethylsulfonyl-N-methyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine |
InChI |
InChI=1S/C13H16N2O4S3/c1-4-21(16,17)13-15-12(11(14-3)20-13)22(18,19)10-7-5-9(2)6-8-10/h5-8,14H,4H2,1-3H3 |
InChI Key |
YGOAIFDBFWJNHA-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=C(S1)NC)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.